molecular formula C25H28N6O B12752277 1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- CAS No. 216308-21-3

1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)-

Cat. No.: B12752277
CAS No.: 216308-21-3
M. Wt: 428.5 g/mol
InChI Key: DQVBVVUZUSBLHW-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- typically involves multi-step organic reactions. The process may include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Functionalization of the benzimidazole ring: Introduction of various substituents at specific positions on the benzimidazole ring using reagents like alkyl halides, aryl halides, or other electrophiles.

    Coupling reactions: The furanyl and phenyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods may involve:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Catalysts: Use of metal catalysts like palladium or copper to facilitate coupling reactions.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, or other transition metals.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological assays.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzimidazoles.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interference with cellular pathways: Affecting processes like cell division, signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

Uniqueness

1H-Benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings. This complexity may confer unique biological or chemical properties not found in simpler benzimidazole derivatives.

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties. The compound 1H-benzimidazole-5-carboximidamide, 2-(5-(4-(amino((1-methylethyl)imino)methyl)phenyl)-2-furanyl)-N-(1-methylethyl)- represents a novel addition to this class of compounds. This article explores its biological activity based on recent research findings.

Chemical Structure

The compound's structure can be broken down into two main components: the benzimidazole core and the substituent groups that enhance its biological activity. The presence of the carboximidamide and furanyl moieties contributes to its pharmacological profile.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzimidazole derivatives. For instance, a series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives demonstrated significant in vitro activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing those of standard treatments like metronidazole and albendazole .

Antimicrobial Properties

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. Research indicates that compounds with benzimidazole scaffolds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed notable activity against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating MIC values lower than those of established antibiotics such as ciprofloxacin .

Antiviral Activity

The antiviral potential of benzimidazoles is also noteworthy. Some derivatives have been reported to inhibit hepatitis C virus (HCV) replication with EC50 values in the low nanomolar range, indicating strong antiviral properties . This suggests that the structural modifications in the benzimidazole nucleus can lead to enhanced antiviral efficacy.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. The SAR studies have shown that:

  • Substituents at various positions on the benzimidazole ring significantly influence activity.
  • Compounds bearing electron-withdrawing groups tend to exhibit improved potency against various pathogens.
  • The presence of functional groups such as amines and furans can enhance solubility and bioavailability, crucial for therapeutic effectiveness .

Case Studies

Several case studies illustrate the effectiveness of specific benzimidazole derivatives:

  • Compound 4 : Found to be broadly effective against multiple protozoan species, showcasing its potential as a new antiparasitic agent.
  • Compound 28 : Demonstrated an MIC value of 3.12 μg/ml against A. niger, highlighting its antifungal capabilities .
  • Compound 107 : Exhibited potent inhibitory effects on HCV with an EC50 of 0.028 nM, marking it as a promising candidate for antiviral therapy .

Properties

CAS No.

216308-21-3

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

N'-propan-2-yl-2-[5-[4-(N'-propan-2-ylcarbamimidoyl)phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C25H28N6O/c1-14(2)28-23(26)17-7-5-16(6-8-17)21-11-12-22(32-21)25-30-19-10-9-18(13-20(19)31-25)24(27)29-15(3)4/h5-15H,1-4H3,(H2,26,28)(H2,27,29)(H,30,31)

InChI Key

DQVBVVUZUSBLHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)C(=NC(C)C)N)N

Origin of Product

United States

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